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molecular formula C8H3Cl2N3O2 B182880 4,7-Dichloro-6-nitroquinazoline CAS No. 162012-71-7

4,7-Dichloro-6-nitroquinazoline

Cat. No. B182880
M. Wt: 244.03 g/mol
InChI Key: VHFFODQAQLNACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673803B2

Procedure details

A mixture of 7-chloro-6-nitro-3,4-dihydroquinazolin-4-one (40 g, 0.18 mol), (J. Org. Chem. 1975, 40, 356), phosphorus oxychloride (50 ml) and DMF (1 ml) in thionyl chloride (300 ml) was heated at reflux for 4 hours. The reaction mixture was allowed to cool and the volatiles removed by evaporation and by azeotroping with toluene. The residue was basified with aqueous sodium hydrogen carbonate solution and extracted with methylene chloride (4×100 ml). The extracts were combined, washed with brine and filtered through phase separating paper. The solvent was removed by evaporation and the residue triturated with ether/isohexane to give 4,7-dichloro-6-nitroquinazoline (35.2 g, 81%) as a pale yellow solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[NH:7][CH:8]=[N:9]2)=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].P(Cl)(Cl)([Cl:18])=O.CN(C=O)C>S(Cl)(Cl)=O>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[C:3]([N+:13]([O-:15])=[O:14])[CH:4]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
300 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the volatiles removed by evaporation
CUSTOM
Type
CUSTOM
Details
by azeotroping with toluene
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (4×100 ml)
WASH
Type
WASH
Details
washed with brine
FILTRATION
Type
FILTRATION
Details
filtered through phase
CUSTOM
Type
CUSTOM
Details
separating paper
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether/isohexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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